An In-depth Technical Guide to trans-1,4-Dichloro-2-butene: Chemical Properties and Structure
An In-depth Technical Guide to trans-1,4-Dichloro-2-butene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,4-Dichloro-2-butene is a chlorinated hydrocarbon of significant interest in organic synthesis and industrial chemistry. Its bifunctional nature, arising from the presence of two reactive chlorine atoms and a central carbon-carbon double bond, makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of trans-1,4-Dichloro-2-butene, with a focus on experimental protocols and data relevant to researchers in the field.
Chemical Structure and Properties
trans-1,4-Dichloro-2-butene is a colorless to light yellow liquid with a distinct, sharp odor.[1][2] The "trans" designation in its name refers to the stereochemistry of the substituents across the double bond, where the two chlorine atoms are on opposite sides of the plane of the double bond. This specific spatial arrangement influences its physical properties and reactivity.
Table 1: Physical and Chemical Properties of trans-1,4-Dichloro-2-butene
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆Cl₂ | [2] |
| Molecular Weight | 124.99 g/mol | [2] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Melting Point | 1-3 °C | |
| Boiling Point | 74-76 °C at 40 mmHg | |
| Density | 1.183 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.488 | |
| Vapor Pressure | 10 mmHg at 20 °C | |
| Flash Point | 53 °C (closed cup) | |
| Solubility | Soluble in alcohol, ether, acetone, and benzene. Insoluble in water. | [2][3] |
Synthesis and Purification
The primary industrial route to a mixture of dichlorobutenes, including the trans-1,4-isomer, is the vapor-phase chlorination of 1,3-butadiene.[4] This process typically yields a mixture of isomers, including 3,4-dichloro-1-butene and cis-1,4-dichloro-2-butene.[4] For laboratory applications requiring the pure trans-isomer, a detailed synthesis and purification protocol is essential.
Experimental Protocol: Laboratory Synthesis of trans-1,4-Dichloro-2-butene
This protocol describes a representative laboratory-scale synthesis based on the chlorination of 1,3-butadiene. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as both 1,3-butadiene and chlorine gas are hazardous.
Materials:
-
1,3-Butadiene (condensed and cooled)
-
Chlorine gas
-
Inert solvent (e.g., dichloromethane, cooled)
-
Apparatus for gas dispersion (e.g., fritted glass bubbler)
-
Reaction vessel with cooling capabilities (e.g., a three-necked flask in an ice-salt bath)
-
Drying tube
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a thermometer, and a condenser topped with a drying tube, dissolve a known amount of cooled, condensed 1,3-butadiene in a pre-cooled inert solvent.
-
Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.
-
Slowly bubble chlorine gas through the solution while stirring vigorously. The rate of chlorine addition should be controlled to maintain the desired reaction temperature.
-
Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine gas.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any unreacted chlorine and hydrogen chloride byproduct.
-
The resulting solution contains a mixture of dichlorobutene isomers.
Experimental Protocol: Purification by Fractional Distillation
The separation of the trans-1,4-dichloro-2-butene isomer from the reaction mixture can be achieved by fractional distillation under reduced pressure.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Transfer the crude dichlorobutene mixture to the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Apply a vacuum to the system and gradually heat the flask using a heating mantle.
-
Carefully monitor the temperature at the distillation head. The lower-boiling isomers, primarily 3,4-dichloro-1-butene, will distill first.
-
Collect the different fractions in separate receiving flasks based on the boiling point ranges. trans-1,4-Dichloro-2-butene has a boiling point of 74-76 °C at 40 mmHg.[5]
-
The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Characterization
Accurate characterization of trans-1,4-dichloro-2-butene is crucial for its use in research and development. The following are typical experimental parameters for its analysis by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: A standard GC-MS system can be used.
Parameters:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Acquisition Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
Acquisition Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled sequence.
-
Number of Scans: 1024 or more, depending on the concentration.
-
Relaxation Delay: 2-5 seconds.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum is expected to show a multiplet for the olefinic protons (CH=CH) and a doublet for the methylene protons (CH₂Cl).
-
¹³C NMR (CDCl₃): The spectrum will show two distinct signals: one for the olefinic carbons and one for the methylene carbons.
Reactivity and Applications
The chemical reactivity of trans-1,4-dichloro-2-butene is dominated by the presence of the two allylic chloride groups, which are susceptible to nucleophilic substitution reactions. The double bond can also undergo addition reactions.
Nucleophilic Substitution Reactions
trans-1,4-Dichloro-2-butene is a valuable substrate for Sₙ2 reactions, where a nucleophile displaces the chloride ions.[6] This reactivity is fundamental to its use as a precursor in the synthesis of various compounds.
A prominent industrial application is its role in the production of adiponitrile , a key intermediate in the manufacture of nylon-6,6.[7] The process involves the reaction of 1,4-dichloro-2-butene with sodium cyanide, followed by hydrogenation.
Caption: Synthesis pathway from trans-1,4-Dichloro-2-butene to Nylon-6,6.
Synthesis of Chloroprene
trans-1,4-Dichloro-2-butene is an intermediate in one of the industrial processes for producing chloroprene (2-chloro-1,3-butadiene), the monomer for neoprene synthetic rubber.[2] The process involves the isomerization of the dichlorobutene mixture followed by dehydrochlorination.
Caption: Role of dichlorobutenes in the synthesis of chloroprene.
Safety and Handling
trans-1,4-Dichloro-2-butene is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as toxic if swallowed, harmful in contact with skin, and fatal if inhaled.[8] It also causes severe skin burns and eye damage.[8] The material is a combustible liquid and may require some effort to ignite.[1] Fire produces irritating and poisonous gases, including hydrogen chloride.[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Keep away from heat, sparks, and open flames.[7]
In case of exposure, immediate medical attention is necessary. For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing. For eye contact, immediately flush with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air.
Conclusion
trans-1,4-Dichloro-2-butene is a valuable and versatile chemical intermediate with a well-defined structure and a range of important applications in organic synthesis and the chemical industry. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting. The experimental protocols and data presented in this guide are intended to provide a solid foundation for scientists and professionals working with this compound.
References
- 1. rsc.org [rsc.org]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. trans-1,4-Dichloro-2-butene(110-57-6) 1H NMR spectrum [chemicalbook.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. ez.restek.com [ez.restek.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. trans-1,4-Dichloro-2-butene | High-Purity Reagent [benchchem.com]
